molecular formula C12H16N2O3S B13275725 1-[3-(Methylsulfonyl)benzoyl]piperazine

1-[3-(Methylsulfonyl)benzoyl]piperazine

Cat. No.: B13275725
M. Wt: 268.33 g/mol
InChI Key: GWEJONLWODDJEY-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylbenzoyl)piperazine is a chemical compound with the molecular formula C12H17ClN2O3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methanesulfonylbenzoyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of 1-(3-Methanesulfonylbenzoyl)piperazine often involves bulk custom synthesis and procurement. Companies like ChemScene and BLDPharm provide this compound in various quantities for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methanesulfonylbenzoyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bromides, and various bases. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts typically yields protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .

Scientific Research Applications

1-(3-Methanesulfonylbenzoyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(3-Methanesulfonylbenzoyl)piperazine include:

Uniqueness

1-(3-Methanesulfonylbenzoyl)piperazine is unique due to its methanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(3-methylsulfonylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3

InChI Key

GWEJONLWODDJEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2

Origin of Product

United States

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